molecular formula C11H9BrN2O4S B5778914 N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide CAS No. 5538-87-4

N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide

Cat. No. B5778914
CAS RN: 5538-87-4
M. Wt: 345.17 g/mol
InChI Key: CQLGVNNTHVNCRT-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide involves the inhibition of several key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell cycle progression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. Studies have also shown that N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide has anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide in lab experiments is its high potency and selectivity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in experimental settings.

Future Directions

There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide. One area of research is the development of new drugs based on the structure of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide for the treatment of cancer and other diseases. Another area of research is the investigation of the potential antimicrobial and anti-inflammatory effects of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide. Finally, further studies are needed to elucidate the mechanisms of action of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide and to identify potential drug targets for the development of new therapies.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide involves the reaction of 5-bromo-2-furoic acid with sulfanilamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide is obtained in good yield and purity.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4S/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLGVNNTHVNCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970718
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide

CAS RN

5538-87-4
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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